molecular formula C16H15NO2 B020685 N-(Diphenylmethylene)glycine methyl ester CAS No. 81167-39-7

N-(Diphenylmethylene)glycine methyl ester

Cat. No. B020685
CAS RN: 81167-39-7
M. Wt: 253.29 g/mol
InChI Key: PQTOLHHWLUCKSB-UHFFFAOYSA-N
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Patent
US06740647B1

Procedure details

Potassium tert-butylate (17.8 g, 157.9 mmol) was introduced into THF (120 ml), and a solution of N-diphenylmethylideneglycine methyl ester (40 g, 157.9 mmol) in THF (60 ml) was added at −70° C. After the yellowish solution had been stirred for 30 minutes at this temperature, it was added dropwise at −70° C. to a solution of acetyl chloride (12.4 g, 157.9 mmol) in THF (70 ml). After the mixture had been stirred at this temperature for 1.75 hours, 3N HCl (160 ml) was added, and the yellowish suspension was stirred for a further 10 minutes at room temperature. The THF was removed at room temperature on a rotary evaporator, and the remaining aqueous phase was washed 3× with diethyl ether. The aqueous phase was freeze-dried and the residue was extracted by stirring with methanol. The methanolic solution of the product was concentrated on a rotary evaporator at 35° C. Yield: 26.4 g (157.9 mmol, quant., yellowish solid).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-:5])(C)C.[K+].[CH3:7][O:8][C:9](=[O:25])[CH2:10][N:11]=C(C1C=CC=CC=1)C1C=CC=CC=1.C([Cl:29])(=O)C.Cl>C1COCC1>[ClH:29].[CH3:7][O:8][C:9](=[O:25])[CH:10]([C:2](=[O:5])[CH3:1])[NH2:11] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
COC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
160 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After the yellowish solution had been stirred for 30 minutes at this temperature, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture had been stirred at this temperature for 1.75 hours
Duration
1.75 h
STIRRING
Type
STIRRING
Details
the yellowish suspension was stirred for a further 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The THF was removed at room temperature on a rotary evaporator
WASH
Type
WASH
Details
the remaining aqueous phase was washed 3× with diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase was freeze-dried
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted
STIRRING
Type
STIRRING
Details
by stirring with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The methanolic solution of the product was concentrated on a rotary evaporator at 35° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
Cl.COC(C(N)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.